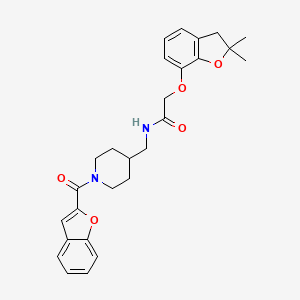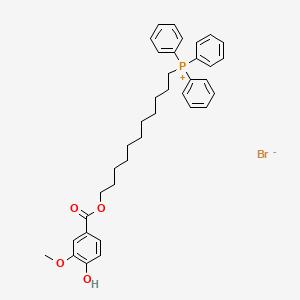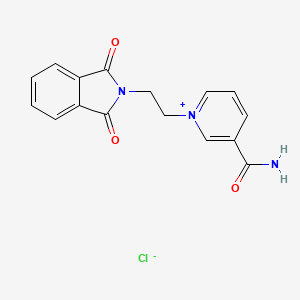![molecular formula C18H24N4O2 B2581026 1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396859-89-4](/img/structure/B2581026.png)
1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a synthetic compound that has been extensively studied in scientific research. It is commonly referred to as DMU-212 and is known for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Cyclohexyl or benzyl isocyanide and semicarbazones underwent Ugi reactions to produce 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas with potential applications in synthetic chemistry (Sañudo et al., 2006).
- Research on lithiation of methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles using n-butyllithium studied the chemical reactions and transformations, which is significant for understanding the chemical behavior of compounds like 1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (Micetich, 1970).
- A study on the synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles indicates the potential of these compounds in various synthetic pathways, relevant for understanding the chemical properties of similar compounds (Rozhkov et al., 2004).
Potential Biological Applications
- Synthesis of ursane and lupane type hybrids with 1,2,5-oxadiazoles tested for cytotoxicity towards cancer cells, indicating the potential use of similar compounds in anticancer research (Popov et al., 2020).
- The synthesis and evaluation of the antioxidant activity of some 1,2,4-oxadiazole derivatives suggest the possible use of related compounds in antioxidant research (George et al., 2010).
- Research into the antiepileptic activity of limonene and citral-based 1,3,4-oxadiazoles indicates a potential application of similar compounds in the development of antiepileptic drugs (Rajak et al., 2013).
Molecular and Structural Studies
- Computational and structural studies on 1-arylurazole tetrazane dimers, which are closely related to 1,2,4-oxadiazoles, provide insight into the molecular behavior and potential applications of similar compounds in material science (Martin & Breton, 2017).
- The crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, a derivative of dehydroabietic acid, highlights the significance of structural studies in understanding the properties of urea derivatives (Rao et al., 2010).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-7-8-15(11-13(12)2)20-17(23)21-18(9-5-4-6-10-18)16-19-14(3)22-24-16/h7-8,11H,4-6,9-10H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXIAOPHYJFQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)
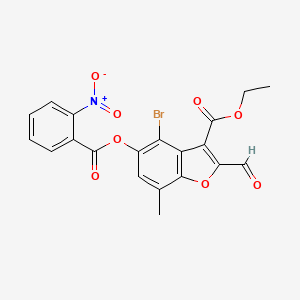
![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2580945.png)
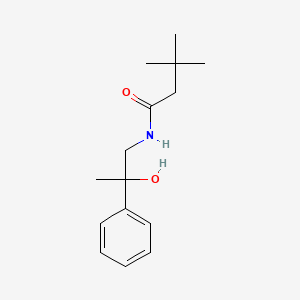
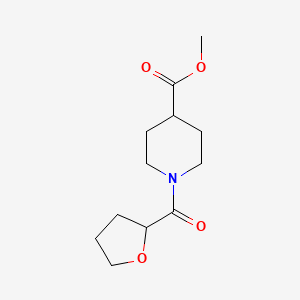
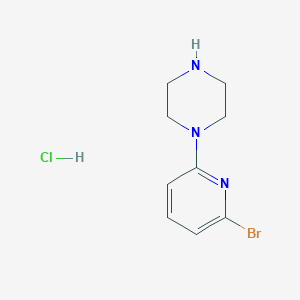

![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)

![5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2580957.png)
